Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses NaOH-promoted cycloisomerizations to achieve quantitative yields in a few minutes . Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases like tuberculosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis pathway . The compound’s structure allows it to bind to key enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Exhibits anti-proliferative activity against certain bacterial strains.
Uniqueness
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3 |
InChI Key |
WOFQQQVTXBTQRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)N |
Origin of Product |
United States |
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